

# An In-depth Technical Guide to 2-(Dimethylamino)ethyl 4-methylbenzoate

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## Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl 4-methylbenzoate

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This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for **2-(Dimethylamino)ethyl 4-methylbenzoate**, a tertiary amine and ester compound of interest to researchers and professionals in drug development and chemical synthesis.

## Chemical Structure and Identification

**2-(Dimethylamino)ethyl 4-methylbenzoate** is an organic compound featuring a benzoate core with a methyl substituent at the para-position of the benzene ring. The carboxyl group is esterified with a 2-(dimethylamino)ethanol moiety.

IUPAC Name: **2-(dimethylamino)ethyl 4-methylbenzoate**

Molecular Formula:  $C_{12}H_{17}NO_2$

Canonical SMILES: CC1=CC=C(C=C1)C(=O)OCCN(C)C

Molecular Weight: 207.27 g/mol [\[1\]](#)

The structural arrangement of this molecule, particularly the presence of a tertiary amine and an ester functional group, makes it a potential candidate for various applications in medicinal chemistry and materials science.

## Chemical Structure Diagram

Caption: Chemical structure of **2-(Dimethylamino)ethyl 4-methylbenzoate**.

## Physicochemical and Spectroscopic Data

Precise experimental data for **2-(Dimethylamino)ethyl 4-methylbenzoate** is not readily available in public databases. The following tables summarize the computed properties and predicted spectroscopic data based on the analysis of structurally similar compounds.

**Table 1: Physicochemical Properties (Computed)**

Property	Value	Reference
Molecular Weight	207.27 g/mol	[1]
XLogP3-AA	2.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	4	[1]
Exact Mass	207.125928785 Da	[1]

**Table 2: Predicted Spectroscopic Data**

Technique	Predicted Peaks/Signals
$^1\text{H}$ NMR	$\delta$ (ppm): ~7.8 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.3 (t, 2H, O-CH <sub>2</sub> ), ~2.7 (t, 2H, N-CH <sub>2</sub> ), ~2.3 (s, 6H, N(CH <sub>3</sub> ) <sub>2</sub> ), ~2.3 (s, 3H, Ar-CH <sub>3</sub> )
$^{13}\text{C}$ NMR	$\delta$ (ppm): ~166 (C=O), ~143 (Ar-C), ~129 (Ar-CH), ~128 (Ar-C), ~127 (Ar-CH), ~62 (O-CH <sub>2</sub> ), ~58 (N-CH <sub>2</sub> ), ~45 (N(CH <sub>3</sub> ) <sub>2</sub> ), ~21 (Ar-CH <sub>3</sub> )
IR	$\nu$ (cm <sup>-1</sup> ): ~2950-2800 (C-H stretch), ~1715 (C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1270 (C-O stretch), ~1100 (C-N stretch)
Mass Spec (EI)	$m/z$ : 207 (M <sup>+</sup> ), 135 ([M-OCCN(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> ), 72 ([OCCN(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> ), 58 ([CH <sub>2</sub> N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> )

## Experimental Protocol: Synthesis of 2-(Dimethylamino)ethyl 4-methylbenzoate

A plausible and efficient method for the synthesis of **2-(Dimethylamino)ethyl 4-methylbenzoate** is via the esterification of 4-methylbenzoyl chloride with 2-(dimethylamino)ethanol.

### Materials and Reagents:

- 4-methylbenzoyl chloride
- 2-(dimethylamino)ethanol
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)

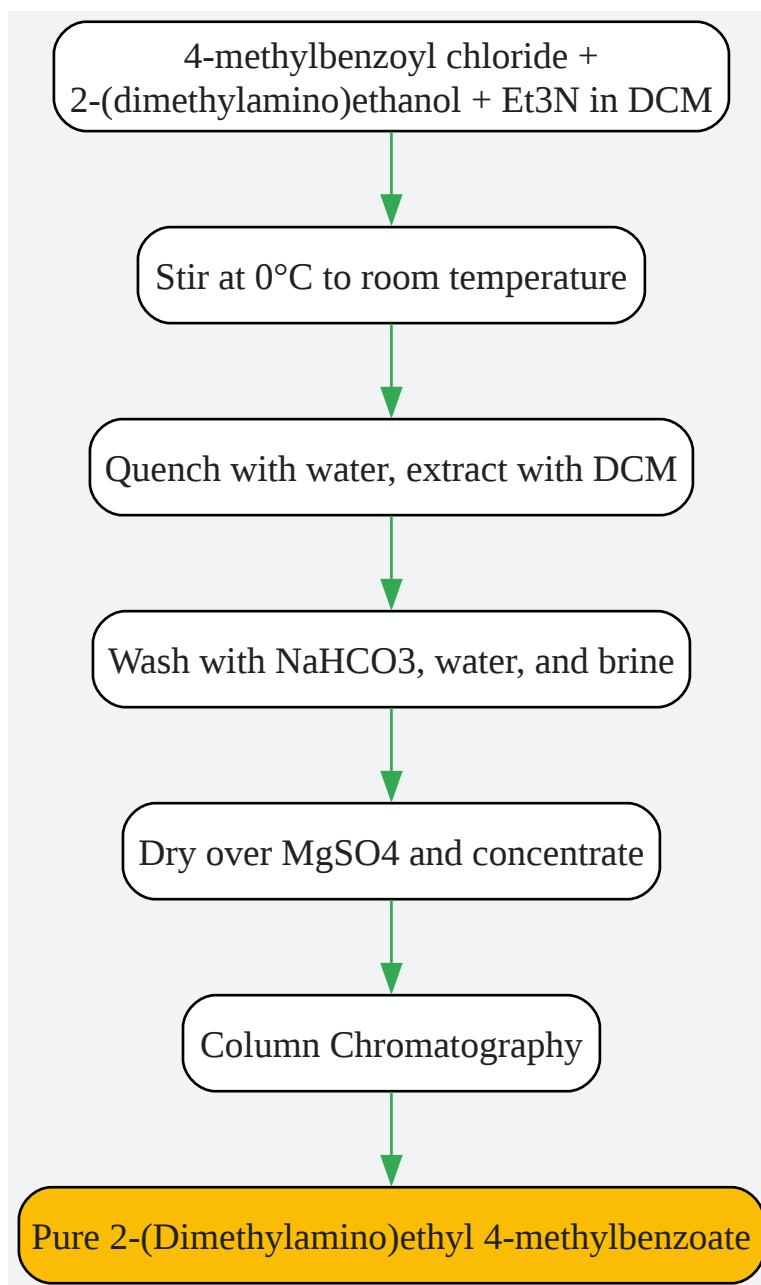
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator

## Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(dimethylamino)ethanol (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
- **Addition of Base:** Add triethylamine (1.1 equivalents) to the solution with stirring.
- **Addition of Acid Chloride:** Dissolve 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via a dropping funnel over 30 minutes.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with saturated aqueous  $\text{NaHCO}_3$  solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(Dimethylamino)ethyl 4-methylbenzoate**.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-(Dimethylamino)ethyl 4-methylbenzoate**.

## Applications and Future Research

While specific applications for **2-(Dimethylamino)ethyl 4-methylbenzoate** are not extensively documented, its structural motifs suggest potential utility in several areas. The tertiary amine can act as a proton scavenger or a catalytic site. The ester group can undergo hydrolysis, making it a candidate for prodrug design. Furthermore, the aromatic ring and the tertiary amine are common features in pharmacologically active molecules. Future research could explore its biological activity, its use as a building block in polymer chemistry, or its properties as a photoinitiator.

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## References

- 1. Ethyl 2-(dimethylamino)-4-methylbenzoate | C<sub>12</sub>H<sub>17</sub>NO<sub>2</sub> | CID 20378740 - PubChem [pubchem.ncbi.nlm.nih.gov]
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